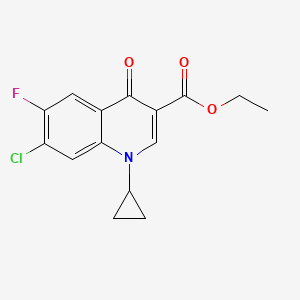

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The complete International Union of Pure and Applied Chemistry name reflects the presence of multiple functional groups and substituents positioned at specific locations on the quinoline backbone. The compound is officially designated as this compound, which systematically describes each structural component in order of priority. The numbering system begins with the nitrogen atom in the quinoline ring as position 1, followed by sequential numbering around the bicyclic aromatic system. This nomenclature system ensures unambiguous identification of the compound across different chemical databases and regulatory systems.

The molecular formula C15H13ClFNO3 precisely defines the atomic composition, indicating the presence of fifteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and three oxygen atoms. The systematic identification extends to various database systems, including the PubChem Compound Identifier 616928, which serves as a unique numerical identifier in chemical databases. Additional systematic identifiers include the InChI key WFOACHMUKAYSPW-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)C3CC3. These standardized identifiers facilitate accurate communication and database searches across different chemical information systems.

The compound also possesses several synonymous names that reflect different naming conventions and historical designations. Alternative nomenclature includes 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester, which emphasizes the ester functionality and dihydro character of the quinoline system. Additional recognized synonyms encompass various database-specific identifiers such as SCHEMBL7889777 and DTXSID20346992, which serve specialized functions in chemical registration and toxicological databases. The Chemical Abstracts Service registry number 86483-54-7 provides another standard method for compound identification within chemical literature and regulatory frameworks.

| Identification Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Molecular Formula | C15H13ClFNO3 |

| Molecular Weight | 309.72 g/mol |

| PubChem Compound Identifier | 616928 |

| Chemical Abstracts Service Number | 86483-54-7 |

| InChI Key | WFOACHMUKAYSPW-UHFFFAOYSA-N |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted quinoline systems with significant three-dimensional complexity arising from the cyclopropyl substituent and ester functionality. The quinoline ring system maintains a fundamentally planar aromatic framework, with the fused benzene and pyridine rings adopting a coplanar arrangement that maximizes electronic delocalization. However, the presence of the cyclopropyl group at the N-1 position introduces conformational constraints that influence the overall molecular shape and potential biological interactions. The cyclopropyl ring, being a highly strained three-membered ring system, adopts a perpendicular orientation relative to the quinoline plane to minimize steric interactions.

Computational studies of related quinoline derivatives indicate that the dihedral angle between the quinoline ring system and the cyclopropyl ring typically ranges from 85 to 90 degrees, reflecting the steric requirements of the cyclopropyl substituent. This near-perpendicular arrangement minimizes overlap between the π-electron system of the aromatic quinoline and the σ-bonds of the cyclopropyl ring. The carbonyl group at position 4 of the quinoline ring exists in a planar arrangement with the aromatic system, allowing for optimal conjugation and contributing to the overall electronic properties of the molecule. The ethyl ester functionality at position 3 introduces additional conformational flexibility, with the ester group capable of adopting various rotational conformations around the carbon-carbon and carbon-oxygen bonds.

The presence of halogen substituents at positions 6 and 7 significantly influences the molecular electrostatic potential and hydrogen bonding capabilities of the compound. The fluorine atom at position 6 acts as a strong electron-withdrawing group, affecting the electronic distribution throughout the quinoline system and potentially enhancing binding affinity to biological targets. Similarly, the chlorine atom at position 7 contributes to the overall lipophilicity and electronic properties of the molecule. These halogen substituents also participate in weak intermolecular interactions, including halogen bonding and van der Waals contacts, which influence crystal packing and potentially biological activity patterns.

The conformational analysis reveals that the molecule possesses several degrees of rotational freedom, particularly around the ethyl ester chain and the cyclopropyl-nitrogen bond. However, the overall conformation is constrained by intramolecular interactions and the rigid quinoline framework. The preferred conformations likely involve arrangements that minimize steric clashes while maximizing favorable electronic interactions between different parts of the molecule.

Crystallographic Studies and Hydrogen Bonding Networks

Crystallographic investigations of structurally related compounds provide valuable insights into the solid-state organization and intermolecular interactions of this compound analogs. Studies of similar quinoline derivatives, particularly those containing nitro substituents at position 8, reveal characteristic packing patterns sustained by various non-covalent interactions. The crystal lattice arrangements typically involve parallel molecular packing with molecules oriented in similar directions to optimize intermolecular contacts. These packing motifs are stabilized by a network of carbon-hydrogen to oxygen interactions with distances ranging from 3.065 to 3.537 Angstroms, indicating moderate to weak hydrogen bonding.

The hydrogen bonding networks observed in related structures demonstrate the importance of the carbonyl oxygen atoms as hydrogen bond acceptors. The quinoline carbonyl group at position 4 serves as a primary acceptor site, while the ester carbonyl oxygen provides an additional hydrogen bonding site. Carbon-hydrogen donors from various parts of the molecule, including the quinoline ring system, cyclopropyl group, and ethyl chain, participate in these interactions. The resulting hydrogen bonding patterns create extended networks that contribute significantly to crystal stability and influence physical properties such as melting point and solubility characteristics.

Halogen bonding interactions also play a crucial role in crystal packing, with carbon-hydrogen to chlorine contacts observed at distances ranging from 3.431 to 3.735 Angstroms. These interactions, while weaker than traditional hydrogen bonds, provide additional stabilization to the crystal lattice and influence the overall packing efficiency. The fluorine atom, despite its high electronegativity, typically participates in weaker intermolecular interactions due to its small size and the strong carbon-fluorine bond. However, fluorine atoms can still contribute to the overall intermolecular interaction network through weak contacts with neighboring molecules.

The crystallographic data reveals that molecules in the crystal lattice maintain parallel orientations that maximize favorable intermolecular contacts while minimizing repulsive interactions. This parallel arrangement allows for optimal overlap of π-electron systems between adjacent quinoline rings, contributing to crystal stability through π-π stacking interactions. The cyclopropyl groups, due to their perpendicular orientation relative to the quinoline planes, fill the spaces between molecular layers and contribute to efficient crystal packing.

| Intermolecular Interaction Type | Distance Range (Angstroms) | Frequency |

|---|---|---|

| Carbon-Hydrogen···Oxygen | 3.065 - 3.537 | Common |

| Carbon-Hydrogen···Chlorine | 3.431 - 3.735 | Moderate |

| π-π Stacking | 3.3 - 3.8 | Present |

| Van der Waals Contacts | 3.0 - 4.0 | Extensive |

Comparative Analysis with Related Fluoroquinolone Scaffolds

The structural framework of this compound shares fundamental architectural similarities with established fluoroquinolone antibiotics, particularly ciprofloxacin and its synthetic precursors. The core quinoline-3-carboxylate structure represents a essential pharmacophore in fluoroquinolone chemistry, with the 4-oxo group and 3-carboxylate functionality being critical for biological activity. However, significant structural differences distinguish this compound from clinically used fluoroquinolones, most notably the retention of the ethyl ester group rather than the free carboxylic acid found in active antibiotics.

Ciprofloxacin, represented by the molecular formula C17H18FN3O3, differs primarily in the presence of a piperazine substituent at position 7 rather than the chlorine atom found in the target compound. This substitution pattern significantly alters the electronic properties and hydrogen bonding capabilities of the molecule. The piperazine group in ciprofloxacin introduces additional nitrogen atoms that can participate in hydrogen bonding and ion-dipole interactions, contributing to its antimicrobial activity and pharmacokinetic properties. In contrast, the chlorine substituent in this compound provides different electronic effects and intermolecular interaction capabilities.

The carboxylic acid analog of the target compound, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, represents a closer structural analog to active fluoroquinolones. This acid form, with the molecular formula C13H9ClFNO3 and molecular weight of 281.67 g/mol, eliminates the ethyl ester group present in the target compound. The free carboxylic acid functionality is essential for the mechanism of action of fluoroquinolone antibiotics, as it participates in crucial interactions with bacterial DNA gyrase and topoisomerase enzymes. The conversion from ester to acid represents a critical step in the synthesis of potentially bioactive fluoroquinolone derivatives.

Comparative analysis with other fluoroquinolone scaffolds reveals that the 1-cyclopropyl-6-fluoro substitution pattern is conserved across many active compounds in this class. Norfloxacin, another important fluoroquinolone, shares the cyclopropyl group at position 1 but differs in other substituents. The consistency of the cyclopropyl and fluorine substituents across various fluoroquinolones suggests their importance for biological activity and target recognition. The cyclopropyl group likely contributes to optimal binding geometry with bacterial enzymes, while the fluorine atom enhances potency and spectrum of activity.

The presence of the 7-chloro substituent in the target compound distinguishes it from most clinically used fluoroquinolones, which typically feature amino-containing heterocycles at this position. This chlorine atom significantly alters the electronic properties of the quinoline system and may influence both biological activity and physicochemical properties. The electron-withdrawing nature of chlorine, combined with the fluorine substituent, creates a highly electronically modified quinoline system that may exhibit unique properties compared to traditional fluoroquinolone structures.

| Compound | Molecular Formula | Position 7 Substituent | Carboxyl Group | Clinical Status |

|---|---|---|---|---|

| This compound | C15H13ClFNO3 | Chlorine | Ethyl ester | Research intermediate |

| 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | C13H9ClFNO3 | Chlorine | Free acid | Research intermediate |

| Ciprofloxacin | C17H18FN3O3 | Piperazine | Free acid | Approved antibiotic |

| Norfloxacin | C16H18FN3O3 | Piperazine | Free acid | Approved antibiotic |

Propiedades

IUPAC Name |

ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO3/c1-2-21-15(20)10-7-18(8-3-4-8)13-6-11(16)12(17)5-9(13)14(10)19/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOACHMUKAYSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346992 | |

| Record name | ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86483-54-7 | |

| Record name | Ethyl 1-cyclopropyl-1,4-dihydro-4-oxo-6-fluoro-7-chloro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86483-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Esterification via Alkylation in Dimethylformamide (DMF)

A commonly reported method involves the reaction of the carboxylic acid precursor with ethyl bromide in the presence of potassium carbonate in DMF. This two-stage process is summarized below:

| Stage | Reagents/Conditions | Duration | Description |

|---|---|---|---|

| 1 | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, K2CO3, DMF | 0.5 h | Stirring to deprotonate the acid and form potassium salt |

| 2 | Ethyl bromide, DMF | 10 h | Alkylation of carboxylate to form ethyl ester |

- The acid (17.8 mmol) is dissolved in DMF (300 mL) and treated with potassium carbonate (28.4 mmol) for 30 minutes to generate the reactive carboxylate salt.

- Ethyl bromide (135 mmol) is then added, and the mixture is stirred for 10 hours to complete the esterification.

- After reaction completion, DMF is removed under vacuum, and the residue is washed with water and filtered.

- The product is dried under vacuum to yield the ethyl ester as a white solid with a reported yield of 91%.

- Melting point: 121-123 °C

- 1H-NMR (300 MHz, DMSO-d6): Signals consistent with the expected structure.

- Mass Spectrometry: m/z 311.6 (M + H)+

This method is efficient and reproducible, producing high-purity product suitable for further synthetic applications.

Alternative Synthetic Routes and Cyclization Processes

Cyclization of Precursors

According to patent CA1237431A, the preparation of the compound or its related esters involves cyclizing a precursor compound of formula VI (a substituted intermediate) to form the quinoline core structure (formula II). This process is a key step in constructing the quinolone scaffold.

- The cyclization is typically carried out under controlled conditions with appropriate solvents and temperatures ranging between 20°C and 200°C, preferably 80–180°C.

- The reaction may be conducted under atmospheric or elevated pressure (1–100 bar) to optimize yield and purity.

- Subsequent steps involve esterification and, if required, hydrolysis to obtain the desired acid or ester derivatives.

Use of Piperazine Derivatives

The patent also describes the reaction of the carboxylic acid or its esters with piperazine or its derivatives to form antibacterial agents, indicating that the esterification step is critical before further functionalization.

Comparative Data Table of Preparation Parameters

| Parameter | Method 1: Alkylation in DMF | Method 2: Cyclization and Esterification (Patent) |

|---|---|---|

| Starting Material | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid | Cyclizable precursor compound (formula VI) |

| Base | Potassium carbonate | Not specified, but acid-binding agents like triethylamine may be used |

| Solvent | N,N-Dimethylformamide (DMF) | Dimethylsulphoxide, DMF, sulpholane, water, alcohol, or pyridine |

| Temperature | Room temperature for base treatment; ambient for alkylation | 20–200°C (preferably 80–180°C) |

| Reaction Time | 0.5 h (base treatment) + 10 h (alkylation) | Variable, depending on cyclization |

| Pressure | Atmospheric | Atmospheric to 100 bar |

| Yield | 91% | Not explicitly reported, but optimized for high yield |

| Product Purity | High, confirmed by NMR and MS | High, suitable for pharmaceutical intermediates |

Research Findings and Notes

- The alkylation method using potassium carbonate and ethyl bromide in DMF is well-documented and yields the ethyl ester efficiently with minimal by-products.

- The cyclization process described in patents provides a versatile route to various quinolone derivatives, with the esterification step being crucial for obtaining the ethyl ester form.

- Reaction conditions such as solvent choice, temperature, and pressure significantly influence the yield and purity of the final product.

- The compound serves as an important intermediate for further functionalization, especially in the synthesis of antibacterial agents, which underscores the need for high purity and reproducibility in its preparation.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

Substitution: Commonly involves replacing the chloro or fluoro groups with other substituents to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various quinolone derivatives, which are often evaluated for their antibacterial properties .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antibacterial Activity :

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate is a derivative of ciprofloxacin, a widely used fluoroquinolone antibiotic. Its antibacterial properties are primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription . -

Intermediate in Synthesis :

This compound serves as an important intermediate in the synthesis of various fluoroquinolone antibiotics. Its synthesis involves reacting ethyl 2,4-dichloro-5-fluorobenzoylacetate with cyclopropylamine, leading to the formation of ciprofloxacin and other related compounds . -

Research on Antimicrobial Resistance :

Studies have investigated the efficacy of this compound against resistant strains of bacteria. Research indicates that modifications to the quinolone structure can enhance activity against resistant strains, making it a candidate for further development in combating antibiotic resistance .

Toxicological assessments indicate that while this compound exhibits antibacterial properties, it also necessitates careful evaluation regarding its safety profile. Studies have shown that certain derivatives may exhibit cytotoxic effects at higher concentrations, necessitating further research into their therapeutic index .

Mecanismo De Acción

The compound exerts its effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of DNA, leading to bacterial cell death . The molecular targets and pathways involved are well-studied, making it a valuable tool in antibiotic research.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Table 1: Substituent Variations and Key Properties

Structural and Crystallographic Insights

- Nitro-substituted derivative (8-NO₂): The title compound’s triclinic crystal system (space group P1) exhibits intermolecular C–H⋯O and C–H⋯Cl interactions, contributing to a dense packing structure (density = 1.533 Mg/m³) .

- Amino-substituted analogue (7-NH₂): The 7-amino group reduces electrophilicity, limiting SN-Ar reactivity compared to the 7-chloro derivative .

Actividad Biológica

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate, a derivative of fluoroquinolone, demonstrates significant biological activity, particularly in antimicrobial and potential anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activities.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a cyclopropyl group and halogen substitutions that enhance its pharmacological properties, including increased antibacterial activity against Gram-positive and Gram-negative bacteria.

The primary mechanism of action for fluoroquinolones, including this compound, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair. By inhibiting these enzymes, the compound effectively disrupts bacterial cell division and leads to cell death.

- DNA Gyrase Inhibition : Primarily targets Gram-negative bacteria.

- Topoisomerase IV Inhibition : More effective against Gram-positive bacteria.

The interaction with these targets results in the formation of a stable drug-enzyme-DNA complex that prevents DNA replication and transcription, leading to bacterial lethality at higher concentrations due to DNA fragmentation and oxidative stress induction .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial efficacy against various pathogens. The following table summarizes its Minimum Inhibitory Concentrations (MIC) against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 1.0 |

| Klebsiella pneumoniae | 0.5 |

These values indicate that the compound exhibits potent antibacterial activity, comparable to established fluoroquinolones like ciprofloxacin.

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline derivatives exhibited enhanced antibacterial properties due to structural modifications that improve membrane permeability and target affinity .

- Anticancer Potential : Recent research has highlighted the potential of fluoroquinolone derivatives as anticancer agents. In vitro studies indicated that this compound can induce cell cycle arrest in cancer cell lines such as T-24 and PC-3, suggesting its role in targeting topoisomerase II enzymes involved in cancer cell proliferation .

- Side Effects Profile : While effective, fluoroquinolones are associated with adverse effects such as tendon rupture and peripheral neuropathy. The safety profile of ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline is still under investigation, with ongoing studies aimed at mitigating these risks while enhancing therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate?

The compound is synthesized via multi-step pathways:

- Gould-Jacobs reaction : Starting from 3-chloro-4-fluoroaniline, cyclization under microwave assistance with aluminum metal as a catalyst yields the quinoline backbone .

- Nitro-substituted intermediate synthesis : Reacting 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with cyclopropylamine generates the nitro-substituted intermediate, which is esterified to form the final product .

- Key steps : Cyclocondensation, regioselective ethylation, and nitro-group introduction. Recrystallization from ethanol ensures purity .

Q. What analytical techniques are used for structural characterization of this compound?

- Spectroscopy : , , IR, and MS confirm functional groups and molecular weight .

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯O and C–H⋯Cl hydrogen bonds). Triclinic space group with unit cell parameters , , , .

- Elemental analysis : Validates stoichiometry (e.g., , ) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during ethylation and cyclopropane introduction?

- Solvent and catalyst : Polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., AlCl) favor cyclopropane substitution at the N1 position .

- Temperature : Higher temperatures () promote nitro-group retention at C8, critical for antimicrobial activity .

- By-product analysis : Competing pathways yield derivatives like Ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, which are isolated via column chromatography .

Q. What intermolecular interactions dictate crystal packing, and how do they impact physicochemical properties?

- Hydrogen bonding : C–H⋯O () and C–H⋯Cl () interactions stabilize the triclinic lattice .

- Packing arrangement : Parallel molecular alignment enhances thermal stability (m.p. ) and solubility in ethanol .

- Implications : Crystal defects from disorder in the cyclohexene ring (screw-boat vs. envelope conformers) affect dissolution kinetics .

Q. What methodologies are used to evaluate antimicrobial activity, and how does structural modification enhance efficacy?

- Screening protocols : Agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; MIC values correlate with nitro-group positioning .

- Structure-activity relationship (SAR) :

- C8-nitro derivatives show 4–8× higher activity than C7-chloro analogs due to enhanced DNA gyrase inhibition .

- Cyclopropyl substitution at N1 reduces cytotoxicity compared to ethyl/methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.